molecular formula C18H22N2O4 B15188805 Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester CAS No. 139297-36-2

Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester

Cat. No.: B15188805
CAS No.: 139297-36-2
M. Wt: 330.4 g/mol
InChI Key: BKORYSMNTUFAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a dimethylphenyl group, and an isoxazolyl moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the dimethylphenyl group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.

    Esterification: The final step involves the esterification of propanoic acid with the intermediate compound formed in the previous steps.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoxazole moieties, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester involves its interaction with specific molecular targets. The isoxazole ring and dimethylphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-5-isoxazolyl)methyl ester can be compared with similar compounds such as:

    Propanoic acid, 2,2-dimethyl-, (3-(((phenyl)amino)carbonyl)-5-isoxazolyl)methyl ester: This compound lacks the dimethyl groups on the phenyl ring, which can affect its reactivity and biological activity.

    Propanoic acid, 2,2-dimethyl-, (3-(((2,6-dimethylphenyl)amino)carbonyl)-4-isoxazolyl)methyl ester: The position of the isoxazole ring is different, leading to changes in its chemical properties and interactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

139297-36-2

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H22N2O4/c1-11-7-6-8-12(2)15(11)19-16(21)14-9-13(24-20-14)10-23-17(22)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,21)

InChI Key

BKORYSMNTUFAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.